molecular formula C11H7BrF3N3O B14171255 (5-Bromo-pyrimidin-2-YL)-(4-trifluoromethoxy-phenyl)-amine CAS No. 886366-14-9

(5-Bromo-pyrimidin-2-YL)-(4-trifluoromethoxy-phenyl)-amine

Cat. No.: B14171255
CAS No.: 886366-14-9
M. Wt: 334.09 g/mol
InChI Key: WGGRFKRIUUIFFV-UHFFFAOYSA-N
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Description

(5-Bromo-pyrimidin-2-YL)-(4-trifluoromethoxy-phenyl)-amine: is a chemical compound with a unique structure that combines a brominated pyrimidine ring with a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-pyrimidin-2-YL)-(4-trifluoromethoxy-phenyl)-amine typically involves the following steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The brominated pyrimidine is then coupled with 4-trifluoromethoxy-aniline through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or dimethylformamide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-pyrimidin-2-YL)-(4-trifluoromethoxy-phenyl)-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts, bases, and solvents like toluene or dimethylformamide are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

(5-Bromo-pyrimidin-2-YL)-(4-trifluoromethoxy-phenyl)-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and as a probe to investigate enzyme functions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-pyrimidin-2-YL)-(4-trifluoromethoxy-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(5-Bromo-pyrimidin-2-YL)-(4-trifluoromethoxy-phenyl)-amine can be compared with other similar compounds, such as:

    (5-Chloro-pyrimidin-2-YL)-(4-trifluoromethoxy-phenyl)-amine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    (5-Bromo-pyrimidin-2-YL)-(4-methoxy-phenyl)-amine: This compound has a methoxy group instead of a trifluoromethoxy group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

886366-14-9

Molecular Formula

C11H7BrF3N3O

Molecular Weight

334.09 g/mol

IUPAC Name

5-bromo-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H7BrF3N3O/c12-7-5-16-10(17-6-7)18-8-1-3-9(4-2-8)19-11(13,14)15/h1-6H,(H,16,17,18)

InChI Key

WGGRFKRIUUIFFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=N2)Br)OC(F)(F)F

Origin of Product

United States

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